(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime
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Overview
Description
Preparation Methods
The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime typically involves multiple steps, starting from the appropriate benzofuran and dichlorophenyl precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime can be compared with other similar compounds, such as:
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone: This compound lacks the oxime group, which may affect its chemical properties and biological activities.
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol: This compound has a hydroxyl group instead of the oxime group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2Cl2NO2/c16-8-3-7-4-13(22-15(7)11(17)5-8)14(20-21)10-2-1-9(18)6-12(10)19/h1-6,21H/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDXFOINODXMTL-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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